

# Application Notes and Protocols: Cell Viability Assay with CNX-1351 in SKOV3 Cells

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## Compound of Interest

Compound Name: CNX-1351

Cat. No.: B612259

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## Introduction

Ovarian cancer remains a significant cause of mortality among gynecological malignancies. The SKOV3 cell line, derived from a human ovarian adenocarcinoma, is a widely utilized model for studying the biology of ovarian cancer and for the preclinical evaluation of novel therapeutic agents. A critical signaling network often dysregulated in ovarian cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.<sup>[1][2][3][4][5]</sup> The hyperactivation of this pathway is a key driver in many tumors, making it an attractive target for therapeutic intervention.

**CNX-1351** is a potent and isoform-selective targeted covalent inhibitor of PI3K $\alpha$ , the p110 $\alpha$  catalytic subunit of phosphatidylinositol 3-kinase.<sup>[6][7][8]</sup> By selectively targeting PI3K $\alpha$ , **CNX-1351** offers a promising strategy to inhibit the aberrant signaling that drives the proliferation of cancer cells with activating mutations in the PIK3CA gene, such as the H1047R mutation present in SKOV3 cells.<sup>[6]</sup> This document provides a detailed protocol for assessing the in vitro efficacy of **CNX-1351** on the viability of SKOV3 cells using a standard MTT assay.

## Data Presentation

The following table summarizes the dose-dependent effect of **CNX-1351** on the viability of SKOV3 cells after a 96-hour incubation period. The data is presented as the percentage of

viable cells relative to an untreated control. The GI50, the concentration at which the growth of the cells is inhibited by 50%, was determined to be 78 nM.[6][9]

CNX-1351 Concentration (nM)	Percent Viability (%)
0 (Control)	100
10	92
25	81
50	65
78 (GI50)	50
100	43
250	28
500	19
1000	11

## Experimental Protocols

### SKOV3 Cell Culture

Materials:

- SKOV3 cell line
- McCoy's 5A Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)

- 96-well flat-bottom microplates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

Protocol:

- **Complete Growth Medium:** Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
- **Cell Thawing and Plating:** Thaw a cryovial of SKOV3 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Subculturing:** When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a split ratio of 1:4 to 1:6.

## Cell Viability (MTT) Assay

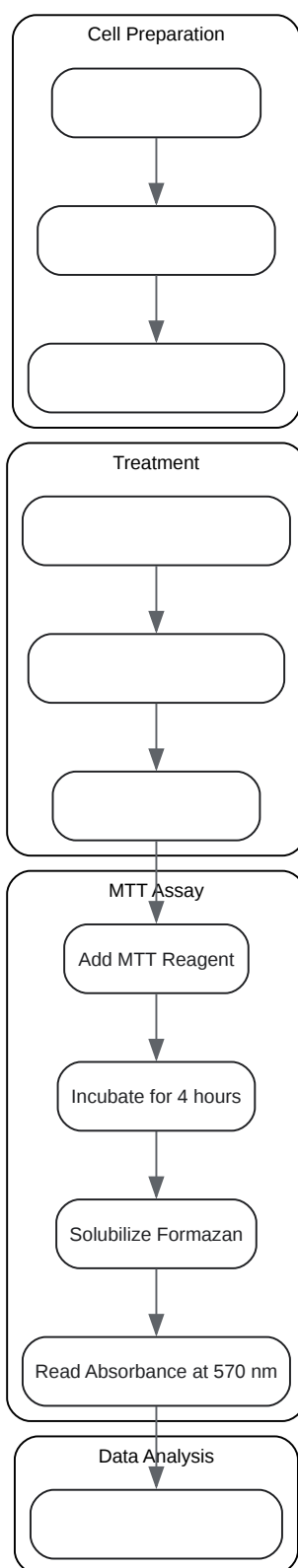
Materials:

- SKOV3 cells in complete growth medium
- **CNX-1351** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well microplate reader

Protocol:

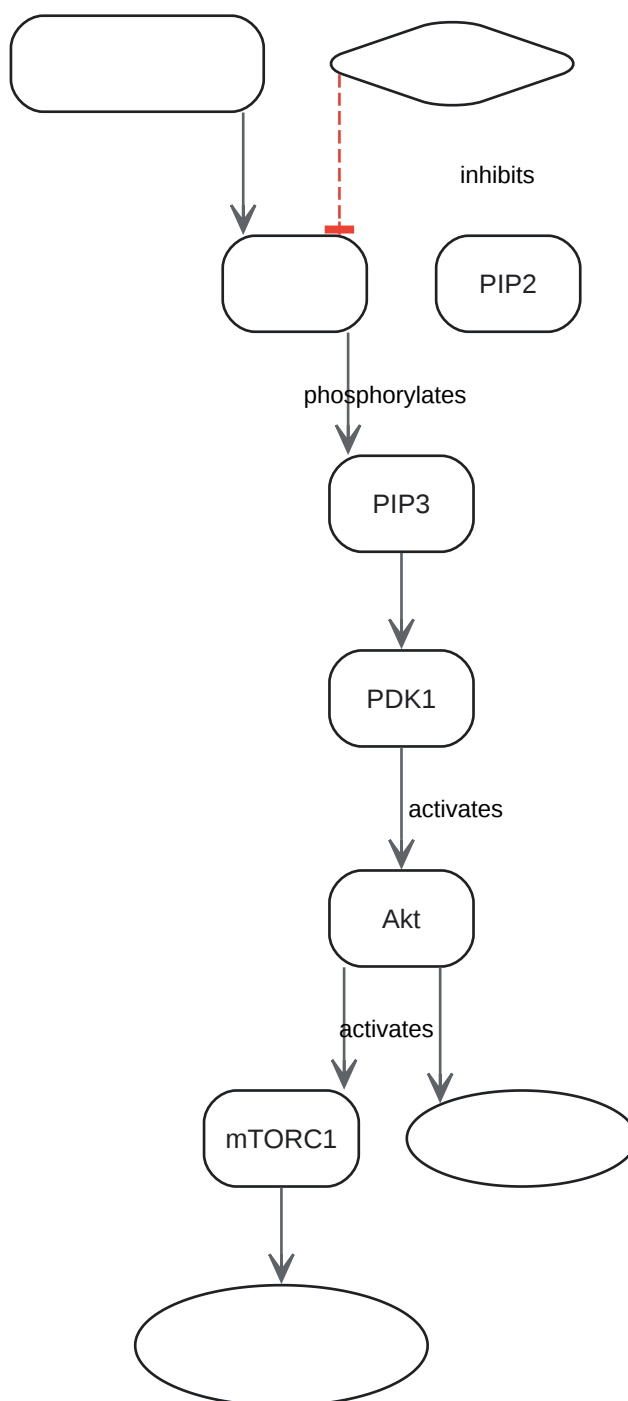
- **Cell Seeding:** Harvest SKOV3 cells using trypsinization and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37°C and 5% CO<sub>2</sub> to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **CNX-1351** in complete growth medium from a concentrated stock solution. The final concentration of DMSO in the wells should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the respective **CNX-1351** dilutions. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with medium only as a blank control.
- **Incubation:** Incubate the plate for 96 hours at 37°C and 5% CO<sub>2</sub>.
- **MTT Addition:** After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration of **CNX-1351** using the following formula:
  - $\text{Percent Viability} = \frac{[(\text{Absorbance of Treated Cells} - \text{Absorbance of Blank}) / (\text{Absorbance of Control Cells} - \text{Absorbance of Blank})] \times 100$

## Visualizations



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Caption: Experimental workflow for the cell viability assay.



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Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of **CNX-1351**.

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## References

- 1. The PI3K/Akt/mTOR pathway in ovarian cancer: therapeutic opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the PI3K/AKT/MTOR Pathway in the Progression of Ovarian Cancer [mdpi.com]
- 3. Role of the PI3K/AKT/mTOR signaling pathway in ovarian cancer: Biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of a potent and isoform-selective targeted covalent inhibitor of the lipid kinase PI3K $\alpha$  - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
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